molecular formula C21H24N2O5 B12473134 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone

Cat. No.: B12473134
M. Wt: 384.4 g/mol
InChI Key: CBJJVDIHAIVCKO-UHFFFAOYSA-N
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Description

1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a benzodioxole moiety, a piperazine ring, and a methoxyphenoxy group, making it a molecule of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. One common method involves the following steps:

    Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The benzodioxole intermediate is then coupled with the piperazine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Methoxyphenoxy Group Introduction: Finally, the methoxyphenoxy group is introduced through an etherification reaction using a methoxyphenol derivative and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenoxy group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 2-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine

Uniqueness

1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H24N2O5/c1-25-17-4-2-3-5-18(17)26-14-21(24)23-10-8-22(9-11-23)13-16-6-7-19-20(12-16)28-15-27-19/h2-7,12H,8-11,13-15H2,1H3

InChI Key

CBJJVDIHAIVCKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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